6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Overview
Description
The compound “6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities . It is part of a series of compounds that have been synthesized and evaluated in vitro for their antimicrobial and anticancer potential .
Synthesis Analysis
The synthesis of similar compounds involves chemical modification at the 5 and 3 positions of the thieno [2,3-d]pyrimidine-2,4-dione ring based on computational modeling . Another method involves the click reaction of the dihydropyrimidinones, bearing a terminal alkynyl group, with various substituted aryl azides at room temperature using a catalytic amount of Cu(OAc)2 and sodium ascorbate in a 1:2 ratio of acetone and water as a solvent .Molecular Structure Analysis
The dihydropyrimidine ring of this compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds . The molecular formula of a similar compound, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is C14H16N2O3 .Physical and Chemical Properties Analysis
The molecular weight of a similar compound, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is 260.29 g/mol . Other physical and chemical properties are not explicitly mentioned in the available literature.Scientific Research Applications
Synthesis and Chemical Reactions
- The compound is used in the synthesis of various heterocyclic compounds, such as thieno[2,3-d]pyrimidines, demonstrating its utility in creating diverse chemical structures (Briel, Franz, & Dobner, 2002).
- It serves as a precursor for the synthesis of fused heterocyclic compounds like thiazolopyrimidines and pyrimidoquinazoline, showcasing its versatility in organic synthesis (Salem, Farhat, Errayes, & Madkour, 2015).
Pharmaceutical Research
- This compound has been studied for its potential as an HIV integrase strand transfer inhibitor, illustrating its application in antiviral drug development (Wadhwa, Jain, & Jadhav, 2020).
- Research on dihydropyrimidine-5-carbonitrile derivatives, including the subject compound, has explored their potential as dihydrofolate reductase inhibitors, which is significant in cancer therapy (Al-Wahaibi et al., 2021).
Antimicrobial and Antitumor Activities
- Certain derivatives of this compound have exhibited promising antimicrobial and antitumor activities, highlighting its potential in developing new therapeutic agents (Ramadan, El‐Helw, & Sallam, 2019).
- Synthesized derivatives have shown anti-proliferative activity against cancer cell lines, such as breast and colon carcinoma, suggesting its role in cancer research (Atapour-Mashhad et al., 2016).
Material Science and Organic Electronics
- Its derivatives have been utilized in the design of novel surfactants with potential applications in materials science, such as in the manufacturing of cosmetics and drugs (El-Sayed, 2008).
- Research includes the development of small molecules for bulk-heterojunction solar cells, indicating its utility in organic electronics (Gupta et al., 2015).
Future Directions
Properties
IUPAC Name |
6-methyl-2,4-dioxo-1-phenylpyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-8-10(7-13)11(16)14-12(17)15(8)9-5-3-2-4-6-9/h2-6H,1H3,(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPISLRSVCCELHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1C2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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